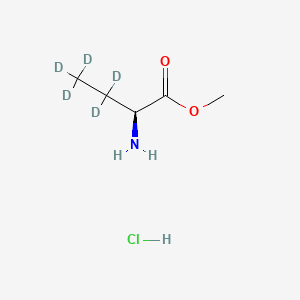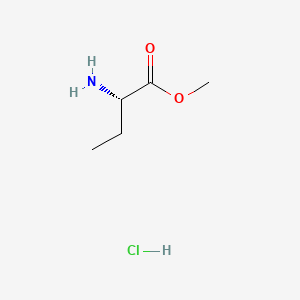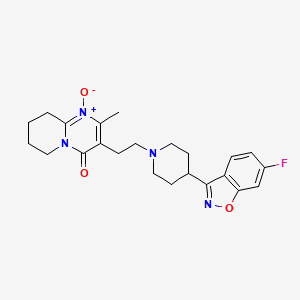
Risperidon-Pyrimidinon-N-oxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Risperidone Pyrimidinone-N-oxide is an impurity of Risperidone . Risperidone is a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist . The molecular formula of Risperidone Pyrimidinone-N-oxide is C23H27FN4O3 and its molecular weight is 426.5 .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Chemical Reactions Analysis
Pyrimidinone derivatives, such as Risperidone Pyrimidinone-N-oxide, have been shown to undergo various chemical reactions. For instance, singlet excited (6-4) moieties form Dewar valence isomers as well as triplet excitations . Emphasis is laid on its ability to abstract hydrogen atoms from alcohols and carbohydrates .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Wirkungen
Risperidon wurde nachweislich die erhöhten Entzündungsparameter normalisiert und entzündungshemmende Signalwege in einem Modell der Neuroinflammation wiederhergestellt . Es verhindert die erhöhte Expression von Entzündungszytokinen, Interleukin (IL)-1β und Tumornekrosefaktor (TNF)-α, sowie die Aktivität der induzierbaren Entzündungsenzyme Stickstoffmonoxid-Synthase und Cyclooxygenase . Dies deutet auf eine mögliche schützende Wirkung von Risperidon auf Gehirnzellen hin .
Antipsychotische Wirkungen
Risperidon wurde zur Behandlung von Schizophrenie eingesetzt . Es wurde festgestellt, dass es eine präventive Wirkung auf den entzündungshemmenden Arm des homöostatischen Mechanismus hat, der die Entzündung in einem Modell der leichten Enzephalitis bei Ratten kontrolliert . Dies legt nahe, dass Risperidon eine potenzielle Rolle bei der Behandlung von Neuroinflammation im Zusammenhang mit Schizophrenie spielen könnte .
3. Verbesserung der Bindungsaffinität an den Serotonin-Rezeptor Es wurden Forschungsarbeiten durchgeführt, um die antipsychotische Wirkung von Risperidon zu verbessern, indem seine Bindungsaffinität an den Serotonin-Rezeptor erhöht wird . Dies könnte die therapeutischen Eigenschaften von Risperidon potenziell verbessern .
Wechselwirkung mit traditionellen π-Akzeptoren
Studien haben die Nützlichkeit kostengünstiger Techniken bei der Bewertung der Wechselwirkungen von Risperidon mit verschiedenen traditionellen π-Akzeptoren untersucht . Die Ergebnisse könnten auf eine Risperidon-pharmazeutische Formulierung mit verbesserten therapeutischen Eigenschaften angewendet werden
Wirkmechanismus
Target of Action
Risperidone Pyrimidinone-N-oxide primarily targets the serotoninergic 5-HT2 and dopaminergic D2 receptors in the brain . These receptors play a crucial role in mood regulation and mental health conditions, including schizophrenia and bipolar disorder .
Mode of Action
Risperidone Pyrimidinone-N-oxide interacts with its targets by inhibiting the activity of dopaminergic D2 receptors and serotoninergic 5-HT2A receptors in the brain . This compound binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than its binding affinity to D2 receptors . This interaction results in a reduction of overactivity in central mesolimbic and mesocortical pathways, which are thought to be caused by an excess of dopaminergic D2 and serotoninergic 5-HT2A activity .
Biochemical Pathways
The action of Risperidone Pyrimidinone-N-oxide affects several biochemical pathways. It has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . This includes the expression of inflammatory cytokines, interleukin (IL)-1β and tumour necrosis factor (TNF)-α, and the activity of the inducible inflammatory enzymes nitric oxide synthase and cyclooxygenase . Additionally, it affects the p38 mitogen-activated protein kinase (MAPK) pathway and the inflammatory nuclear transcription factor κB .
Pharmacokinetics
Risperidone Pyrimidinone-N-oxide is completely absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours . The absolute oral bioavailability of this compound is 70% . It is extensively metabolized by hepatic cytochrome P450 2D6 isozyme to 9-hydroxyrisperidone, which has approximately the same receptor binding affinity as Risperidone . One week after administration, 70% of the dose is excreted in the urine and 14% in the feces .
Result of Action
The molecular and cellular effects of Risperidone Pyrimidinone-N-oxide’s action include a preventive effect on the anti-inflammatory arm of the homeostatic mechanism controlling inflammation . This suggests a possible protective effect of Risperidone Pyrimidinone-N-oxide on brain cells .
Safety and Hazards
Risperidone, the parent compound of Risperidone Pyrimidinone-N-oxide, is classified as Acute toxicity, Oral (Category 3), H301, meaning it is toxic if swallowed . Precautionary measures include washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a doctor immediately if swallowed .
Zukünftige Richtungen
Newer formulations of Risperidone are being developed that offer advantages over currently available Risperidone-based long-acting injections . These new formulations do not require loading doses or concurrent oral Risperidone, and some can be given at extended intervals . This suggests potential future directions for the development of Risperidone Pyrimidinone-N-oxide and other Risperidone impurities.
Biochemische Analyse
Biochemical Properties
Risperidone Pyrimidinone-N-oxide interacts with various enzymes and proteins. It is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone, to a lesser extent by CYP3A4 and CYP3A5 . The interactions of Risperidone Pyrimidinone-N-oxide with these enzymes are crucial for its metabolic pathway .
Cellular Effects
Risperidone Pyrimidinone-N-oxide influences various cellular processes. It has been found to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . This suggests that Risperidone Pyrimidinone-N-oxide may have potential anti-inflammatory effects on cells.
Molecular Mechanism
The molecular mechanism of Risperidone Pyrimidinone-N-oxide involves its binding to D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain . This binding is thought to reduce overactivity of central mesolimbic pathways and mesocortical pathways, which are believed to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity .
Temporal Effects in Laboratory Settings
The effects of Risperidone Pyrimidinone-N-oxide change over time in laboratory settings. For instance, it has been observed that the plasma drug concentrations of Risperidone Pyrimidinone-N-oxide vary hugely among individuals . This suggests that the effects of Risperidone Pyrimidinone-N-oxide on cellular function may also vary over time.
Dosage Effects in Animal Models
In animal models, the effects of Risperidone Pyrimidinone-N-oxide vary with different dosages. Both risperidone and its active metabolite paliperidone exhibited notable metabolic side-effects that were dose-dependent . This suggests that the dosage of Risperidone Pyrimidinone-N-oxide can significantly influence its effects.
Metabolic Pathways
Risperidone Pyrimidinone-N-oxide is involved in several metabolic pathways. It undergoes alicyclic hydroxylation of the tetrahydropyrido-pyrimidinone ring at the 7- and 9-positions, and oxidative N-dealkylation, resulting in two acidic metabolites .
Transport and Distribution
Risperidone Pyrimidinone-N-oxide is transported and distributed within cells and tissues. It is 90.0% bound in human plasma, 88.2% in rat plasma, and 91.7% in dog plasma . This suggests that Risperidone Pyrimidinone-N-oxide interacts with various transporters or binding proteins within cells and tissues.
Subcellular Localization
It is known that the subcellular location of a protein provides valuable insights into its functionalities, the functioning of the cell, and its possible interactions with other proteins .
Eigenschaften
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)28(15)30)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-25-22/h5-6,14,16H,2-4,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVKWCIHWLGWLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=[N+]1[O-])CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
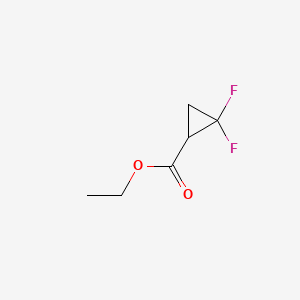


![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)
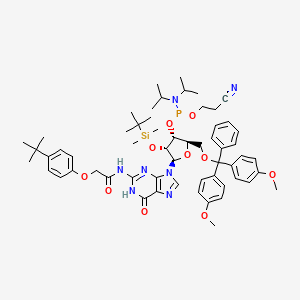

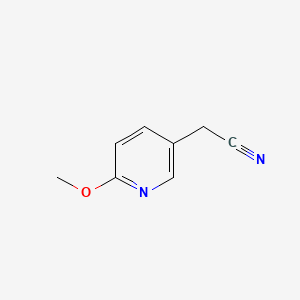
![D-[4-13C]Galactose](/img/structure/B583689.png)
![D-[1,6-13C2]Galactose](/img/structure/B583692.png)

